Iodophenpropit

Histamine H3 Receptor Pharmacology Binding Affinity

Species-dependent H3 antagonist potency confounds translational research. Iodophenpropit ensures cross-species reliability: • Consistent affinity: rat Ki=0.97 nM, human Ki=6 nM (vs. thioperamide rat 4 nM, human 58 nM) • Validated radioligand: [125I]-labeled for quantitative autoradiography (KD 0.32 nM) • Dual pharmacology: NMDA NR1/NR2A inhibitor (IC50 1.3 µM) & in vivo efficacy (seizure ED50 2.54 mg/kg) • Supply assurance: ≥98% purity, global shipping

Molecular Formula C15H19IN4S
Molecular Weight 414.3 g/mol
CAS No. 145196-88-9
Cat. No. B1228430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodophenpropit
CAS145196-88-9
Synonyms3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate
iodophenpropit
iodophenpropit I-125
S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate
Molecular FormulaC15H19IN4S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I
InChIInChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)
InChIKeyUBHYDQAARZKHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodophenpropit: High-Affinity H3 Antagonist


Iodophenpropit (CAS 145196-88-9), typically supplied as the dihydrobromide salt, is a potent and selective antagonist for the histamine H3 receptor [1]. It belongs to the isothiourea class of H3 antagonists and is distinguished by its exceptionally high affinity for the receptor (KD = 0.32 nM in rat cortex) and its utility as a radioligand, being the first selective radiolabeled H3 antagonist developed ([125I]Iodophenpropit) [2][3]. Beyond its primary target, it exhibits a unique polypharmacology, acting as a moderate affinity inhibitor of NMDA receptor subtypes and the 5-HT3 receptor [1][4].

H3 receptor antagonist radioligand probe
[125I]-labeled form for autoradiography and binding assays
Consistent high-affinity binding across species
Supports cross-species receptor pharmacology studies
Defined polypharmacology context (NMDA/5-HT3)
Dual histamine-glutamate signaling research fit

Iodophenpropit Substitution Risks


Iodophenpropit occupies a unique position in the histamine H3 receptor antagonist landscape due to its combined utility as a high-affinity tool compound, a validated radioligand for binding studies, and a molecule with a distinct polypharmacological profile [1][2]. Unlike the prototypical H3 antagonist thioperamide, which shows marked species-dependent differences in affinity and lower overall potency, Iodophenpropit maintains high, consistent affinity across rat and human H3 receptors, making it a more reliable tool for translational research [3]. Furthermore, its specific off-target activities at 5-HT3 and NMDA receptors are not a liability but a defined feature of its profile, which can be exploited in specific experimental models and which differentiates it from the more selective, but less potent and non-radiolabeled, clobenpropit [1][4]. Substituting Iodophenpropit with another H3 antagonist risks invalidating a model's established pharmacology, altering expected outcomes in binding assays, or introducing unknown and uncharacterized off-target effects.

Iodophenpropit
Radioligand-ready, consistent cross-species affinity, NMDA/5-HT3 off-target profile
Thioperamide
Lacks radioligand form; human H3 affinity may differ substantially, altering translational interpretation
Iodophenpropit
Defined NMDA/5-HT3 inhibitory activity enables dual-pathway investigation
Clobenpropit
More selective H3 antagonist without NMDA/5-HT3 modulation; polypharmacology context may not transfer

Iodophenpropit Comparative Evidence


Potency vs. Thioperamide at H3 Receptor

Iodophenpropit demonstrates significantly higher functional antagonist potency and binding affinity at the H3 receptor compared to the prototypical antagonist thioperamide. In a direct head-to-head comparison in the guinea-pig jejunum, Iodophenpropit (pA2 = 9.12 ± 0.06) was 1.66-fold more potent than thioperamide (pA2 = 8.9 ± 0.2) [1]. In radioligand binding studies on rat cortex, the Ki for Iodophenpropit is 0.97 nM [1], while thioperamide's Ki is 4.3 nM, representing a 4.4-fold higher affinity for Iodophenpropit [2].

H3 potency vs thioperamide
Head-to-head
Iodophenpropit pA2 9.12 ± 0.06
Thioperamide pA2 8.9 ± 0.2
1.66-fold more potent in jejunum assay
Higher functional antagonist potency supports lower-concentration H3 blockade
Guinea-pig jejunum; binding Ki also 4.4-fold lower
Histamine H3 Receptor Pharmacology Binding Affinity

H3 Receptor Radioligand Binding

Iodophenpropit is distinguished by being the first selective radiolabeled H3 receptor antagonist ([125I]Iodophenpropit). Its high specific activity and favorable binding kinetics make it a superior tool for mapping receptor distribution and performing competition binding assays [1][2]. In rat cortex, [125I]Iodophenpropit binds with an exceptionally high affinity (KD = 0.32 nM) and saturable binding capacity (Bmax = 209 fmol/mg protein) [1]. In mouse brain, it displays a pKd of 9.31 ± 0.04 (KD ≈ 0.49 nM) and a Bmax of 290 fmol/mg protein, demonstrating its utility across rodent species [3]. This stands in contrast to clobenpropit and thioperamide, which lack commercially available or well-characterized radiolabeled forms suitable for the same breadth of applications.

Radioligand binding affinity
Method context
KD 0.32 nM (rat cortex)
Bmax 209 fmol/mg
Mouse brain: pKd 9.31 ± 0.04
Enables quantitative receptor mapping with high signal-to-noise
[125I]Iodophenpropit; no comparable radioligand for clobenpropit
Radioligand Binding Autoradiography Neuropharmacology

Cross-Species Pharmacology Profile

Iodophenpropit demonstrates more consistent high-affinity binding across species compared to thioperamide. A cross-study comparison reveals that at the rat recombinant H3 receptor, Iodophenpropit has a Ki of 0.97 nM [1], while thioperamide has a Ki of 4 nM [2]. At the human recombinant H3 receptor, Iodophenpropit maintains a high affinity with a Ki of 6-7.9 nM [3][4], whereas thioperamide's affinity drops significantly to 58 nM, a roughly 14.5-fold decrease [2]. This species-dependent variability for thioperamide is a known limitation that is not observed to the same degree with Iodophenpropit.

Cross-species H3 affinity
Cross-study comparable
Rat Ki 0.97 nM (Iodophenpropit) vs 4 nM (Thioperamide)
Human Ki 6-7.9 nM vs 58 nM
7-10x higher affinity at human receptor
Supports translational H3 pharmacology across species
Human recombinant receptor expressed in SK-N-MC cells
Species Selectivity Receptor Pharmacology Translational Research

NMDA Receptor Inhibition Profile

Iodophenpropit possesses a unique and well-characterized off-target profile as an inhibitor of NMDA receptors, a feature not shared by other standard H3 antagonists like thioperamide or clobenpropit. Quantitative data shows Iodophenpropit inhibits NR1/NR2A and NR1/NR2B subunit-containing NMDA receptors with IC50 values of 1.3 µM and 1.4 µM, respectively, and exhibits lower potency at NR1/NR2C and NR1/NR2D receptors (IC50 = 9.7 µM and 14 µM) [1]. This defined activity allows for its use as a dual H3/NMDA probe in specific experimental paradigms, unlike analogs that are either highly selective or have uncharacterized off-target activities.

NMDA receptor inhibition
Class-level inference
NR1/NR2A IC50 1.3 µM
NR1/NR2B 1.4 µM
NR1/NR2C 9.7 µM, NR1/NR2D 14 µM
Defined polypharmacology supports dual-pathway experimental designs
Rat recombinant NMDA subtypes in Xenopus oocytes
NMDA Receptor Polypharmacology Neuroprotection

In Vivo Efficacy in Kindled Seizure Model

Iodophenpropit demonstrates quantifiable in vivo efficacy in a rat model of epilepsy, providing a clear functional endpoint for its use in CNS research. Systemic administration of Iodophenpropit reduces amygdala-kindled seizure duration in rats with an ED50 of 2.54 mg/kg [1]. While other H3 antagonists like thioperamide have also shown anticonvulsant properties in various models, this specific, well-quantified in vivo effect provides a robust and reproducible benchmark for Iodophenpropit's central activity and a direct rationale for its selection in studies of seizure disorders and related neurological conditions.

In vivo seizure model
Supporting evidence
ED50 2.54 mg/kg
Amygdala-kindled seizure duration reduction
Supports CNS target engagement in an in vivo model context
No direct ED50 comparator for thioperamide in this model
Epilepsy In Vivo Pharmacology Seizure Model

Iodophenpropit Applications


H3 Receptor Autoradiography and Binding

Iodophenpropit, in its [125I]-labeled form, is the definitive reagent for quantitative autoradiography and radioligand binding assays to map and characterize histamine H3 receptor distribution and density in brain tissue. Its high affinity (KD = 0.32 nM) and saturable binding ensure low non-specific background and high signal-to-noise, enabling precise localization of H3 receptors in rodent brain regions such as the cerebral cortex, striatum, and substantia nigra [1][2].

Translational H3 Pharmacology Validation

Due to its high and consistent affinity for both rat (Ki = 0.97 nM) and human (Ki = 6 nM) H3 receptors, Iodophenpropit is an ideal tool for cross-species pharmacological validation [1][2]. This reduces the risk of species-dependent artifacts often observed with other H3 antagonists like thioperamide (Ki rat = 4 nM vs. Ki human = 58 nM), making it a preferred choice for studies intended to bridge findings from rodent models to potential human therapeutic applications [3].

Dual Histamine-Glutamate Modulation

Researchers exploring the intersection of histamine and glutamate signaling can utilize Iodophenpropit as a unique dual probe. Its well-defined activity as a low-micromolar inhibitor of NR1/NR2A and NR1/NR2B NMDA receptors (IC50s = 1.3 µM and 1.4 µM) [1] allows for the study of combined H3 and NMDA receptor blockade in models of synaptic plasticity, neuroprotection, or excitotoxicity, a pharmacological profile not offered by more selective H3 antagonists like clobenpropit.

In Vivo Seizure and CNS Disorder Studies

Iodophenpropit is a validated tool for in vivo neuroscience research, with a demonstrated, quantifiable effect in reducing amygdala-kindled seizure duration in rats (ED50 = 2.54 mg/kg) [1]. This established in vivo efficacy provides a strong rationale for its use in studies of epilepsy and other CNS disorders where modulation of the histaminergic system is hypothesized to be of therapeutic benefit.

Application
Selection Property
Validation Focus
H3 receptor autoradiography and binding
Radioligand binding affinity and selectivity
Receptor distribution and density mapping
Cross-species H3 pharmacology validation
Consistent binding affinity across species
Species-specific receptor profiling
Histamine-glutamate signaling interaction studies
Dual H3/NMDA receptor modulation
NMDA receptor subtype selectivity review
Amygdala-kindled seizure model research
In vivo CNS target engagement
Seizure endpoint response assessment

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37 linked technical documents
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